9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing thiothixene involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This is followed by a condensation reaction and an amine exchange to obtain the intermediate ketone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for thiothixene are similar to laboratory synthesis but on a larger scale. These methods often involve optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiothixene undergoes various chemical reactions, including:
Oxidation: Thiothixene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiothixene to its corresponding thioxanthene derivatives.
Substitution: Thiothixene can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can have different pharmacological properties and applications .
Scientific Research Applications
Thiothixene has several scientific research applications:
Mechanism of Action
Thiothixene acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, D4), serotonergic (5-HT1, 5-HT2), histaminergic (H1), alpha1/alpha2, and muscarinic (M1, M2) receptors . By blocking these receptors, thiothixene helps manage symptoms of psychotic disorders. The blockade of dopaminergic receptors is particularly important in reducing positive symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Trifluoperazine: A phenothiazine derivative with comparable pharmacological effects.
Fluphenazine: Another phenothiazine with similar uses in treating psychotic disorders.
Uniqueness
Thiothixene is unique due to its specific receptor binding profile and its efficacy in managing treatment-resistant schizophrenia. Its chemical structure allows for distinct interactions with neurotransmitter systems, making it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
N,N-dimethyl-9-oxothioxanthene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-16(2)21(18,19)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)20-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCIJUOPVFDTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348879 | |
Record name | 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3285-53-8 | |
Record name | N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N dimethyl-9-oxothioxanfhene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-9-OXO-9H-THIOXANTHENE-2-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU533UK2U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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